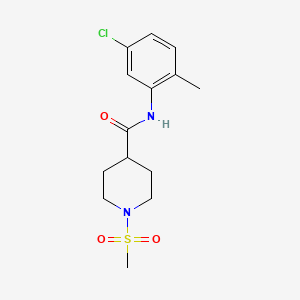![molecular formula C18H15ClFNO B5725694 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5725694.png)
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of anilines This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxynaphthalene moiety attached to the nitrogen atom of the aniline group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Methoxynaphthalene Introduction: The intermediate amine is then reacted with 2-methoxynaphthalene under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.
科学研究应用
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro substituents, along with the methoxynaphthalene moiety, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the methoxynaphthalene moiety.
2-methoxynaphthalene: Contains the methoxynaphthalene moiety but lacks the aniline group.
4-chloro-3-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a fluoro group.
Uniqueness
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the combination of its substituents and the methoxynaphthalene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c1-22-18-9-6-12-4-2-3-5-14(12)15(18)11-21-13-7-8-17(20)16(19)10-13/h2-10,21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSCWDRDDMFHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(naphthalen-1-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5725636.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5725644.png)
![ethyl {[3-(aminocarbonyl)-5-ethyl-4,6-dimethyl-2-pyridinyl]thio}acetate](/img/structure/B5725658.png)

![1-[4-(Diethylamino)phenyl]-3-(2,4-difluorophenyl)urea](/img/structure/B5725674.png)
![N-[5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5725681.png)


![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
